3-Bromo-4'-chloro-3'-methylbenzophenone
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Overview
Description
3-Bromo-4’-chloro-3’-methylbenzophenone is an organic compound with the molecular formula C14H10BrClO. It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and methyl groups on its aromatic rings. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
This compound is a derivative of benzophenone, which is often used in the synthesis of pharmaceuticals and other organic compounds .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-chloro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromoacetophenone with 4-chloro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of 3-Bromo-4’-chloro-3’-methylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-chloro-3’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
3-Bromo-4’-chloro-3’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the study of various chemical reactions and mechanisms.
Biology: The compound is used in the development of biochemical assays and as a probe in studying enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
3-Bromo-4’-methylbenzophenone: Similar structure but lacks the chlorine atom.
4-Chloro-3’-methylbenzophenone: Similar structure but lacks the bromine atom.
3-Bromo-4’-chloroacetophenone: Similar structure but with an acetophenone core instead of benzophenone.
Uniqueness: 3-Bromo-4’-chloro-3’-methylbenzophenone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and properties. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
(3-bromophenyl)-(4-chloro-3-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEYWBZHBSBJRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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